![molecular formula C9H19NO B068094 (1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol CAS No. 182204-96-2](/img/structure/B68094.png)
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol is a chiral alcohol that has gained attention in the scientific community for its potential use as a reagent in organic synthesis. This compound has also been studied for its potential biological activity, making it a promising candidate for pharmaceutical development. In
Mechanism Of Action
The mechanism of action of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol is not fully understood. However, it is believed that this compound could interact with specific enzymes or receptors in the body, leading to its biological activity. For example, the inhibition of acetylcholinesterase by ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol could lead to an increase in acetylcholine levels in the brain, which could improve cognitive function.
Biochemical And Physiological Effects
Studies have shown that ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol can exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol has been shown to inhibit the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol in lab experiments is its potential use as a chiral reagent in organic synthesis. Additionally, this compound has been shown to exhibit biological activity, making it a promising candidate for pharmaceutical development. However, one limitation of using ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which could limit its use in certain applications.
Future Directions
There are several future directions for the study of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol. One direction is to further explore its potential use as a chiral reagent in organic synthesis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease. Finally, studies should be conducted to determine the safety and efficacy of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol in animal models, which could lead to its eventual use in human clinical trials.
Synthesis Methods
The synthesis of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol involves the use of a chiral auxiliary. The chiral auxiliary is used to control the stereochemistry of the aziridine ring during the reaction. The most common method for synthesizing this compound is through the use of a Sharpless asymmetric epoxidation reaction. This reaction involves the use of a chiral catalyst to selectively oxidize one enantiomer of a double bond, resulting in the formation of a chiral epoxide. The chiral epoxide is then reacted with a nucleophile, such as lithium aluminum hydride, to form the aziridine ring. The final step involves the reduction of the aziridine ring to form the chiral alcohol.
Scientific Research Applications
((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol has been studied for its potential biological activity. One study found that this compound exhibited antiproliferative activity against cancer cell lines. Another study found that this compound could inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol could have potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
182204-96-2 |
|---|---|
Product Name |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol |
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-5(2)7-8(10-7)9(11)6(3)4/h5-11H,1-4H3/t7-,8-,9+/m0/s1 |
InChI Key |
HFOMWHCJYWWEOF-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](N1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(N1)C(C(C)C)O |
Canonical SMILES |
CC(C)C1C(N1)C(C(C)C)O |
synonyms |
2-Aziridinemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(S*),3alpha]]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
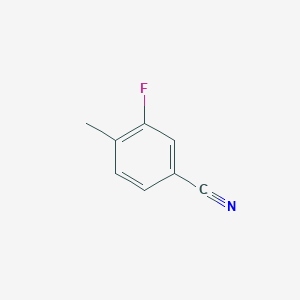
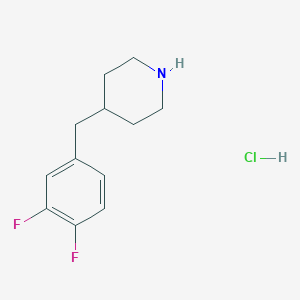
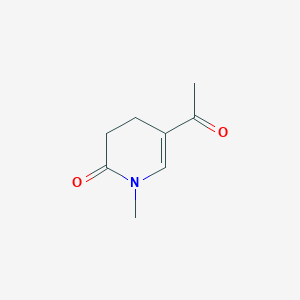
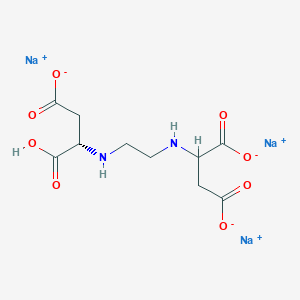
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
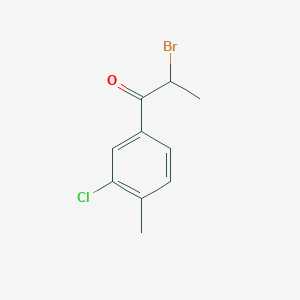

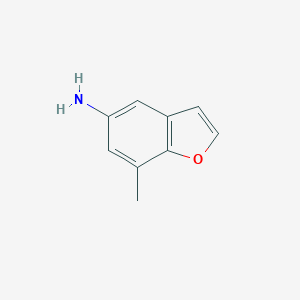
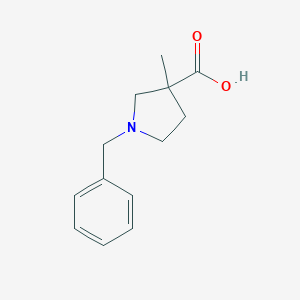
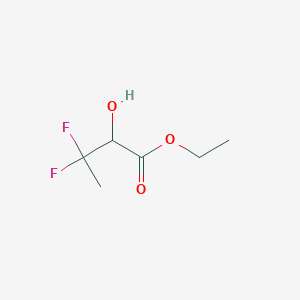
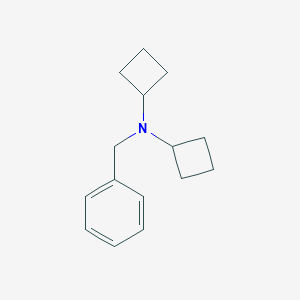
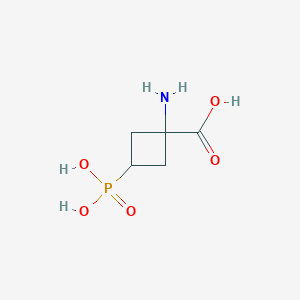
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)